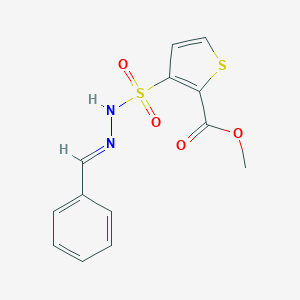
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the regulation of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for the research on Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective cancer treatments. Another direction is to explore its potential applications in agriculture and material science. Further research could also investigate the potential side effects and toxicity of Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, which could help to determine its safety for human use.
Métodos De Síntesis
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride, which is then reacted with hydrazine hydrate to form 2-thiophenecarbohydrazide. The resulting compound is then reacted with paraformaldehyde and phenylhydrazine to form Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown promising results in scientific research, particularly in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have potential applications in agriculture as a pesticide and in material science as a precursor for the synthesis of various materials.
Propiedades
Número CAS |
145865-78-7 |
|---|---|
Nombre del producto |
Methyl 3-(((phenylmethylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Fórmula molecular |
C13H12N2O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
methyl 3-[[(E)-benzylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4S2/c1-19-13(16)12-11(7-8-20-12)21(17,18)15-14-9-10-5-3-2-4-6-10/h2-9,15H,1H3/b14-9+ |
Clave InChI |
VWVLBVQZEWFMDE-NTEUORMPSA-N |
SMILES isomérico |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Sinónimos |
methyl 3-[(benzylideneamino)sulfamoyl]thiophene-2-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



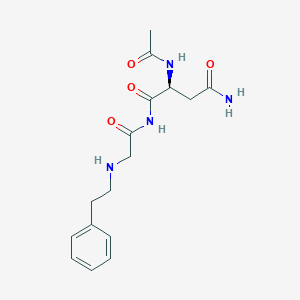
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
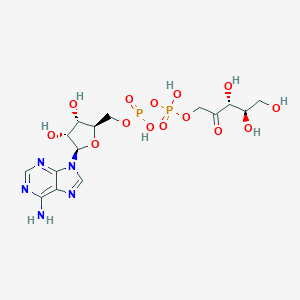
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)
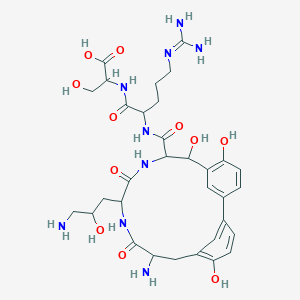
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
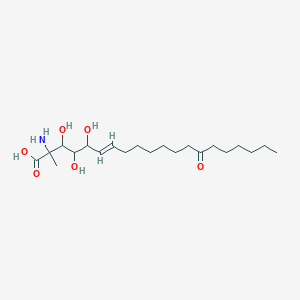
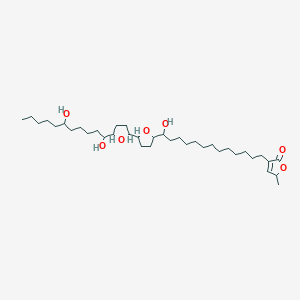
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)